molecular formula C17H19FO3 B12781412 4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one CAS No. 86560-16-9

4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one

Cat. No.: B12781412
CAS No.: 86560-16-9
M. Wt: 290.33 g/mol
InChI Key: OHXGBASYDCAVGR-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is a synthetic organic compound with a unique spirocyclic structure. This compound features a spiro linkage between a cyclohexane ring and an oxirane ring, with a fluorophenyl group attached to the oxirane ring. The presence of the fluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

4-((4-Fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is unique due to its spirocyclic structure and the presence of both a fluorophenyl and hydroxymethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

86560-16-9

Molecular Formula

C17H19FO3

Molecular Weight

290.33 g/mol

IUPAC Name

4-[(4-fluorophenyl)-hydroxymethyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C17H19FO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3

InChI Key

OHXGBASYDCAVGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)F)O

Origin of Product

United States

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